molecular formula C12H20O2 B15259135 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one

9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one

Cat. No.: B15259135
M. Wt: 196.29 g/mol
InChI Key: GDUHCWSKHVWJRH-UHFFFAOYSA-N
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Description

9,11-Dimethyl-1-oxaspiro[55]undecan-7-one is a spiro compound characterized by a unique structure where a spiro carbon atom connects two rings This compound belongs to the class of spiroketals, which are known for their intriguing conformational and stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one typically involves the formation of the spiroketal structure through cyclization reactions. One common method includes the reaction of a suitable diketone with a diol under acidic conditions to form the spiroketal ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a subject of study in understanding enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one exerts its effects involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one is unique due to its specific substitution pattern and the presence of methyl groups at positions 9 and 11.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

7,9-dimethyl-1-oxaspiro[5.5]undecan-11-one

InChI

InChI=1S/C12H20O2/c1-9-7-10(2)12(11(13)8-9)5-3-4-6-14-12/h9-10H,3-8H2,1-2H3

InChI Key

GDUHCWSKHVWJRH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2(CCCCO2)C(=O)C1)C

Origin of Product

United States

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